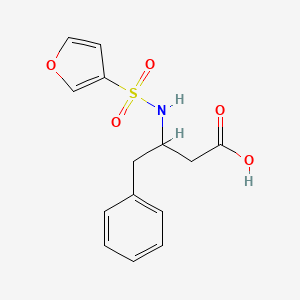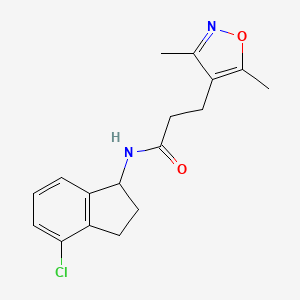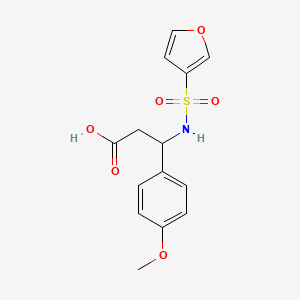
3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid is an organic compound that features a furan ring, a sulfonylamino group, and a phenylbutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of a furan derivative followed by the coupling with a phenylbutanoic acid precursor. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The sulfonylamino group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring and the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonylamino group may produce 3-(furan-3-ylamino)-4-phenylbutanoic acid.
Applications De Recherche Scientifique
3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid involves its interaction with specific molecular targets. The sulfonylamino group may interact with enzymes or receptors, modulating their activity. The furan ring and phenylbutanoic acid moiety contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
- 3-(Furan-2-ylsulfonylamino)-4-phenylbutanoic acid
- 3-(Thiophen-3-ylsulfonylamino)-4-phenylbutanoic acid
- 3-(Pyridin-3-ylsulfonylamino)-4-phenylbutanoic acid
Comparison: Compared to similar compounds, 3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid is unique due to the specific positioning of the furan ring and the sulfonylamino group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-(furan-3-ylsulfonylamino)-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c16-14(17)9-12(8-11-4-2-1-3-5-11)15-21(18,19)13-6-7-20-10-13/h1-7,10,12,15H,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGMOBPIFWRGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)NS(=O)(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7412086.png)
![2-[3-(Furan-3-ylsulfonylamino)propyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7412097.png)

![2-[2-[[(2,4-Dimethylpyrazol-3-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B7412117.png)

![4-[2-(3-Cyano-1,2,4-triazol-1-yl)ethylsulfamoyl]-3-fluorobenzoic acid](/img/structure/B7412134.png)
![1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B7412137.png)
![6-[2-[(2,4-Dimethylpyrazol-3-yl)sulfonylamino]ethyl]pyridine-2-carboxylic acid](/img/structure/B7412145.png)
![2-[(3-Cyanophenyl)methyl-(furan-3-ylsulfonyl)amino]acetic acid](/img/structure/B7412152.png)
![2-Ethyl-6-[(furan-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B7412167.png)
![2-[(Furan-3-ylsulfonylamino)methyl]-3-pyridin-3-ylpropanoic acid](/img/structure/B7412175.png)
![2-[4-[2-(Thiophen-3-ylsulfonylamino)ethyl]phenyl]acetic acid](/img/structure/B7412181.png)
![2-[4-[2-(Furan-3-ylsulfonylamino)ethyl]phenyl]acetic acid](/img/structure/B7412182.png)
